This compound is classified under azabicyclic compounds, specifically within the category of bicyclic amines. It is identified by the CAS number 2758005-11-5, which facilitates its recognition in chemical databases and literature.
The synthesis of 2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves multi-step synthetic routes:
These synthetic methods require careful control of reaction conditions, including temperature, solvents, and catalysts, to optimize yield and purity.
The molecular structure of 2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid can be analyzed through various computational and experimental techniques:
| Property | Value |
|---|---|
| Molecular Formula | C14H23NO5 |
| Molecular Weight | 285.34 g/mol |
| SMILES | COC1(C(=O)O)CCN(C(=O)OC(C)(C)C)C2CC21 |
| CAS Number | 2758005-11-5 |
The chemical reactions involving 2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid can include:
These reactions are essential for modifying the compound for various applications in organic synthesis and medicinal chemistry.
The mechanism of action for 2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid largely depends on its application context:
The precise molecular targets and pathways involved would vary based on the specific use case in research or industry.
While specific physical properties such as density and boiling point are not readily available for this compound, some relevant data includes:
| Property | Value |
|---|---|
| LogP | 1.18 |
| Polar Surface Area | 76 Å |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The compound's reactivity is influenced by its functional groups:
2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid has potential applications in various scientific fields:
CAS No.: 3009-34-5
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5